molecular formula C14H16N2O2S B2800410 (5-Methylisoxazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1428379-79-6

(5-Methylisoxazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2800410
CAS No.: 1428379-79-6
M. Wt: 276.35
InChI Key: KPMCEJGDPRHLLM-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone: is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a methyl group on the isoxazole ring and a thiophene ring attached to a piperidine ring, making it a unique and potentially valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting with the construction of the isoxazole ring followed by the introduction of the thiophene and piperidine moieties. One common approach is to start with a suitable isoxazole precursor, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cyclization to form the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like amines or halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

(5-Methylisoxazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for the development of new drugs.

  • Industry: : It can be utilized in the production of advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

(5-Methylisoxazol-4-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone: can be compared to other isoxazole derivatives and related compounds. Some similar compounds include:

  • Isoxazole itself: : A simpler isoxazole derivative without additional functional groups.

  • Thiophene derivatives: : Compounds containing the thiophene ring.

  • Piperidine derivatives: : Compounds featuring the piperidine ring.

The uniqueness of this compound lies in the combination of the isoxazole, thiophene, and piperidine rings, which may confer distinct chemical and biological properties compared to its simpler counterparts.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-12(9-15-18-10)14(17)16-6-4-11(5-7-16)13-3-2-8-19-13/h2-3,8-9,11H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMCEJGDPRHLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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